- Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701

Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

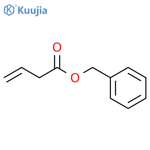

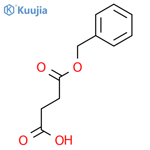

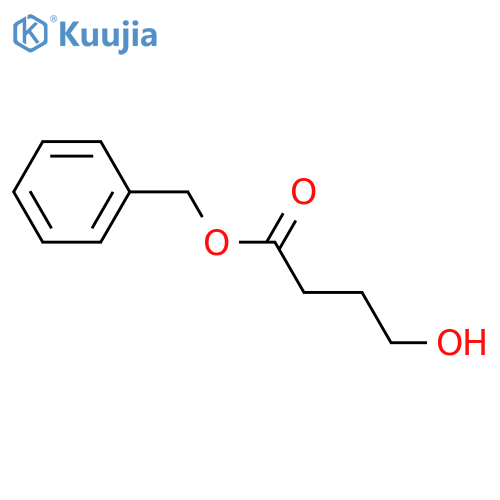

91970-62-6 structure

Nom du produit:4-Hydroxybutyric Acid Benzyl Ester

Numéro CAS:91970-62-6

Le MF:C11H14O3

Mégawatts:194.227063655853

MDL:MFCD27932875

CID:761680

4-Hydroxybutyric Acid Benzyl Ester Propriétés chimiques et physiques

Nom et identifiant

-

- Butanoic acid, 4-hydroxy-, phenylmethyl ester

- 4-Hydroxybutyric Acid Benzyl Ester

- benzyl 4-hydroxybutanoate

- benzyl 4-hydroxybutyrate

- CRXCATWWXVJNJF-UHFFFAOYSA-N

- 4-Hydroxy-butyric acid benzyl ester

- 4-hydroxybutanoic acid phenylmethyl ester

- Butyric acid, 4-hydroxy-, benzyl ester (7CI)

- Phenylmethyl 4-hydroxybutanoate (ACI)

- 3-(Benzyloxycarbonyl)-1-propanol

-

- MDL: MFCD27932875

- Piscine à noyau: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

- La clé Inchi: CRXCATWWXVJNJF-UHFFFAOYSA-N

- Sourire: O=C(CCCO)OCC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 194.094294g/mol

- Charge de surface: 0

- XLogP3: 1.6

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Nombre de liaisons rotatives: 6

- Masse isotopique unique: 194.094294g/mol

- Masse isotopique unique: 194.094294g/mol

- Surface topologique des pôles: 46.5Ų

- Comptage des atomes lourds: 14

- Complexité: 162

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

4-Hydroxybutyric Acid Benzyl Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB510929-250 mg |

Benzyl 4-hydroxybutanoate |

91970-62-6 | 250MG |

€526.10 | 2023-04-18 | ||

| ChemScence | CS-0047314-100mg |

Benzyl 4-hydroxybutanoate |

91970-62-6 | 99.23% | 100mg |

$150.0 | 2022-04-26 | |

| ChemScence | CS-0047314-250mg |

Benzyl 4-hydroxybutanoate |

91970-62-6 | 99.23% | 250mg |

$250.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1101042-5g |

benzyl 4-hydroxybutanoate |

91970-62-6 | 95% | 5g |

$2000 | 2024-06-05 | |

| eNovation Chemicals LLC | D769870-5g |

Butanoic acid, 4-hydroxy-, phenylmethyl ester |

91970-62-6 | 97% | 5g |

$310 | 2024-06-07 | |

| TRC | H830850-250mg |

4-Hydroxybutyric Acid Benzyl Ester |

91970-62-6 | 250mg |

$ 178.00 | 2023-09-07 | ||

| abcr | AB510929-1 g |

Benzyl 4-hydroxybutanoate |

91970-62-6 | 1g |

€1,232.70 | 2023-04-18 | ||

| eNovation Chemicals LLC | D769870-1g |

Butanoic acid, 4-hydroxy-, phenylmethyl ester |

91970-62-6 | 97% | 1g |

$135 | 2024-06-07 | |

| Bestfluorodrug | YF0090077-5g |

benzyl 4-hydroxybutanoate |

91970-62-6 | 97% | 5g |

¥2856 | 2023-09-19 | |

| abcr | AB510929-1g |

Benzyl 4-hydroxybutanoate; . |

91970-62-6 | 1g |

€837.90 | 2025-02-15 |

4-Hydroxybutyric Acid Benzyl Ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone

1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C

1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt

1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt

Référence

- Novel aminophosphinic derivatives as aminopeptidase A inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 2 h, 70 °C

1.2 Solvents: Dimethylformamide ; 16 h, 25 °C

1.2 Solvents: Dimethylformamide ; 16 h, 25 °C

Référence

- Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys, Journal of Medicinal Chemistry, 1991, 34(2), 633-42

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 12 h, 60 °C

Référence

- Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 100 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux

Référence

- Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C

Référence

- Synthesis of the Polyketide (E)-Olefin of the Jamaicamides, Synthetic Communications, 2013, 43(10), 1397-1403

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 100 °C

1.2 Solvents: Acetone ; overnight, 60 °C

1.2 Solvents: Acetone ; overnight, 60 °C

Référence

- Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Water

1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone

1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone

Référence

- Development of Methods for the Synthesis of an Analogue of Rhazinilame, 2004, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C

1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux

1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux

Référence

- Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C

1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C

1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C

Référence

- A new template of Mitsunobu acylate cleavable in non-alkaline conditions, Heterocycles, 2022, 104(1), 140-158

Méthode de production 12

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

Référence

- Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C

1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux

1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux

Référence

- Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C

1.2 Solvents: Water

1.2 Solvents: Water

Référence

- Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 70 °C

1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux

1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux

Référence

- Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

Méthode de production 17

Conditions de réaction

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 7 h, rt → 90 °C

Référence

- Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 4 d, rt

Référence

- Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays, Korea, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 5 - 6 h, > 30 °C

1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C

1.3 Reagents: Water

1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C

1.3 Reagents: Water

Référence

- Methods of synthesizing 4-valyloxybutyric acid, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water

1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water

Référence

- Phosphoramidate derivates as controlled-release prodrugs of L-Dopa, Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574

4-Hydroxybutyric Acid Benzyl Ester Raw materials

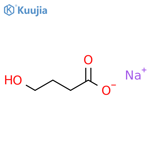

- SODIUM 4-HYDROXYBUTYRATE

- Succinic Acid Monobenzyl Ester

- Butanoic acid, 4-hydroxy-, sodium salt

- 3-Butenoic acid, phenylmethyl ester

4-Hydroxybutyric Acid Benzyl Ester Preparation Products

4-Hydroxybutyric Acid Benzyl Ester Littérature connexe

-

Paul Free,Christopher A. Hurley,Takashi Kageyama,Benjamin M. Chain,Alethea B. Tabor Org. Biomol. Chem. 2006 4 1817

-

Isabel M. Saez,John W. Goodby J. Mater. Chem. 2003 13 2727

91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester) Produits connexes

- 10385-30-5(4-(Benzyloxy)butanoic acid)

- 103-43-5(dibenzyl succinate)

- 103-40-2(Succinic Acid Monobenzyl Ester)

- 140-24-9(Dibenzyl sebacate)

- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)

- 103-37-7(Benzyl butyrate)

- 2451-84-5(Dibenzyl adipate)

- 3089-55-2(Benzyl octyl adipate)

- 122-63-4(Benzyl propionate)

- 103-38-8(Benzyl isovalerate FCC)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester

Pureté:99%

Quantité:1g

Prix ($):326.0